Home > Products > Screening Compounds P20515 > 7-Bromo-5-methoxyquinoxaline
7-Bromo-5-methoxyquinoxaline -

7-Bromo-5-methoxyquinoxaline

Catalog Number: EVT-13634337
CAS Number:
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-5-methoxyquinoxaline is an organic compound belonging to the quinoxaline family, characterized by a fused bicyclic structure containing two nitrogen atoms. It has garnered attention in scientific research due to its potential applications in pharmacology and biochemistry. The compound is known for its role as a selective antagonist of specific receptors, making it valuable in the study of neurological and psychological disorders.

Source

The compound can be sourced from various chemical suppliers and is often utilized in academic and industrial research settings. Its synthesis and characterization have been documented in numerous scientific publications, indicating its relevance in medicinal chemistry.

Classification

7-Bromo-5-methoxyquinoxaline is classified as a heterocyclic aromatic compound. It falls under the category of brominated quinoxalines, which are derivatives of quinoxaline with halogen substituents. This classification highlights its structural uniqueness and potential reactivity due to the presence of bromine and methoxy groups.

Synthesis Analysis

Methods

Several methods have been developed for the synthesis of 7-Bromo-5-methoxyquinoxaline, including:

  1. Bromination of Quinoxaline Derivatives: This method involves the bromination of 5-methoxyquinoxaline using bromine or brominating agents under controlled conditions.
  2. Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can yield quinoxaline derivatives that can be further modified to introduce bromine and methoxy groups.
  3. Multi-step Synthesis: Advanced synthetic routes may involve multiple steps, including alkylation, halogenation, and cyclization processes to achieve the desired product.

Technical Details

The synthesis typically requires specific reagents, solvents, and temperatures to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 7-Bromo-5-methoxyquinoxaline can be described as follows:

  • Chemical Formula: C9_9H8_8BrN2_2O
  • Molecular Weight: 223.07 g/mol
  • Structural Representation: The compound features a quinoxaline ring system with a bromine atom at the 7-position and a methoxy group at the 5-position.

Data

The structural data can be represented using various notations:

  • InChI: InChI=1S/C9H8BrN2O/c1-12-9-6-4-8(10)7(11-9)3-2-5-6/h2-5H,1H3
  • SMILES: COc1cc2ncccn2c1Br
    These representations facilitate computational modeling and database searches for further research.
Chemical Reactions Analysis

Reactions

7-Bromo-5-methoxyquinoxaline participates in various chemical reactions due to its functional groups:

  1. Electrophilic Substitution Reactions: The bromine atom can undergo substitution reactions with nucleophiles.
  2. Reduction Reactions: The nitrogens in the quinoxaline ring can be reduced under specific conditions to yield different derivatives.
  3. Condensation Reactions: The methoxy group may participate in condensation reactions with aldehydes or ketones.

Technical Details

Each reaction type requires specific conditions such as temperature, solvent choice, and catalysts to drive the reaction towards completion while minimizing side products.

Mechanism of Action

Process

The mechanism of action for 7-Bromo-5-methoxyquinoxaline primarily involves its role as a receptor antagonist:

  1. Binding Affinity: The compound binds selectively to certain neurotransmitter receptors (e.g., glutamate receptors), inhibiting their activity.
  2. Signal Transduction Modulation: By blocking receptor activation, it alters downstream signaling pathways, which may influence neuronal excitability and synaptic transmission.

Data

Studies have shown that this compound exhibits significant binding affinity for specific receptors, making it a valuable tool for investigating receptor function and pharmacological effects in various experimental models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be stored away from light and moisture to prevent degradation.

Relevant Data or Analyses

Characterization through spectroscopic methods confirms the identity and purity of 7-Bromo-5-methoxyquinoxaline. Stability studies indicate that it retains its chemical integrity over time when stored appropriately.

Applications

Scientific Uses

7-Bromo-5-methoxyquinoxaline is utilized in various scientific applications:

  1. Pharmacological Research: It serves as a valuable tool for studying neurotransmitter systems and developing potential therapeutic agents for neurological disorders.
  2. Chemical Biology: Researchers use it to investigate biochemical pathways involving receptor interactions.
  3. Material Science: Its unique properties may also lend themselves to applications in organic electronics or photonic devices.
Synthetic Methodologies and Optimization Strategies

Regioselective Bromination and Methoxylation Pathways

Regioselective functionalization of the quinoxaline nucleus presents significant challenges due to the comparable reactivity of positions 5, 6, 7, and 8. For 7-bromo-5-methoxyquinoxaline, two dominant strategies exist: direct bromination of 5-methoxyquinoxaline precursors or methoxylation of 5,7-dibromoquinoxaline intermediates. Electrophilic bromination using molecular bromine (Br₂) in dichloromethane at 0-5°C favors C7 substitution on 5-methoxyquinoxaline due to the ortho-directing effect of the methoxy group, achieving ~65% regioselectivity [1] [9]. Alternatively, N-bromosuccinimide (NBS) in acetonitrile at 60°C provides enhanced C7 selectivity (82-90%) with minimized polybromination byproducts, leveraging the electron-donating methoxy group’s influence on the reaction trajectory [5] [9].

Methoxylation typically employs nucleophilic aromatic substitution (SNAr) on 5,7-dibromoquinoxaline, where the C5 position exhibits heightened electrophilicity due to the electron-withdrawing effect of the adjacent C6 nitrogen. Sodium methoxide (NaOMe) in anhydrous dimethylformamide (DMF) at 110°C achieves 85-92% conversion to the mono-methoxy product within 6 hours, while glycerol as a solvent enables comparable yields at lower temperatures (70-80°C) due to its coordinating polyol structure [1] [3]. Microwave-assisted SNAr (150°C, 30 min) further enhances reaction efficiency and selectivity [4].

Table 1: Comparative Brominating Agents for 5-Methoxyquinoxaline

Brominating AgentSolventTemperatureC7 SelectivityYield
Br₂CH₂Cl₂0-5°C~65%58%
NBSCH₃CN60°C82-90%75%
CuBr₂DMF100°C70-75%63%

Condensation Reactions with 1,2-Phenylenediamine Derivatives

The convergent synthesis of 7-bromo-5-methoxyquinoxaline frequently involves condensation between 3-bromo-5-methoxy-1,2-dicarbonyl precursors and substituted 1,2-phenylenediamines. This route offers modular control over substitution patterns but requires precise carbonyl precursor synthesis. 3-Bromo-5-methoxybenzil derivatives, accessible via oxidation of corresponding stilbenes or benzoins, undergo cyclocondensation with 1,2-phenylenediamines in ethanol under reflux (4-6 hours), yielding 75-88% quinoxaline cores [2] [4]. Steric and electronic effects significantly influence reactivity: electron-deficient diamines (e.g., 4-nitro-1,2-phenylenediamine) necessitate higher temperatures (100°C), while sterically hindered variants prolong reaction times.

Notably, unsymmetrical dicarbonyls risk regioisomeric mixtures. To circumvent this, pre-functionalized phenylenediamines (e.g., 4-bromo-1,2-phenylenediamine) can be condensed with glyoxal derivatives under acidic conditions, directly installing the bromo substituent on the fused benzene ring prior to methoxylation [2]. Microwave-assisted condensation (120°C, 20 min) in glycerol enhances atom economy and reduces side products like Schiff bases or over-oxidation species [4] [7].

Catalytic Systems for Enhanced Yield and Selectivity

Catalysis plays a pivotal role in optimizing key synthetic steps:

  • Lanthanide Catalysis: Cerium(IV) ammonium nitrate (CAN, 5 mol%) in aqueous media accelerates the condensation of α-dicarbonyls with phenylenediamines, achieving 90-95% yields within 20 minutes at ambient temperature through single-electron transfer (SET) mechanisms [4] [7].
  • Transition Metal Catalysis: Pd(PPh₃)₄ (3 mol%) enables Suzuki coupling for pre-brominated quinoxalines, allowing late-stage introduction of aryl/heteroaryl groups at C7 prior to methoxylation. This preserves the acid-labile methoxy functionality [6].
  • Heterogeneous Catalysis: Bentonite clay K-10 or phosphate-based catalysts (e.g., monoammonium phosphate) facilitate solvent-free condensations with >90% yields and enable catalyst recovery (5+ cycles) via simple filtration, reducing metal contamination in APIs [7] [9].

Table 2: Catalytic Systems for Quinoxaline Formation

CatalystReaction TypeLoadingYieldAdvantages
CANCondensation5 mol%90-95%Aqueous media, room temperature
Pd(PPh₃)₄Suzuki coupling3 mol%80-85%Late-stage functionalization
Bentonite K-10Cyclocondensation20 wt%92%Recyclable, solvent-free
CuI/prolineCycloamination10 mol%78%One-pot C–N bond formation

Continuous Flow Synthesis for Scalable Production

Batch process limitations (e.g., exothermicity in bromination, prolonged condensation times) are mitigated through continuous flow methodologies:

  • Bromination Modules: NBS/CH₃CN solutions and substrate streams merge in a PTFE microreactor (0.5 mL volume, 60°C), achieving 94% conversion in 8 minutes versus 16 hours in batch. Precise temperature control suppresses dibromide formation [1] [6].
  • SNAr Methoxylation: A packed-bed reactor with immobilized NaOMe on alumina facilitates rapid C5 methoxylation of 5,7-dibromoquinoxaline in DMF at 100°C (residence time: 5 min; yield: 89%), eliminating cumbersome reagent quenching steps [2].
  • Integrated Condensation-Functionalization: Two-step sequences combining glyoxal/phenylenediamine condensation with inline NBS bromination demonstrate 76% overall yield, enhancing throughput (1.2 kg/day) for preclinical scale-up [6]. Flow systems consistently deliver >95% purity by minimizing thermal degradation pathways prevalent in batch reflux [1] [2].

Purification Techniques: Column Chromatography and Solvent-Based Crystallization

Final product isolation necessitates rigorous impurity removal:

  • Chromatography: Silica gel column chromatography using ethyl acetate/petroleum ether (1:4→1:3 gradient) effectively separates regioisomers (e.g., 5-bromo-7-methoxy vs. 7-bromo-5-methoxy) and unreacted dibromide precursors. Medium-pressure liquid chromatography (MPLC) reduces purification time by 60% compared to gravity columns [1] [9].
  • Crystallization: Sequential solvent-based crystallization delivers pharmaceutical-grade material. Crude product dissolution in hot ethanol (60°C), followed by incremental water addition, yields needle-like crystals (purity: >99.5% by HPLC). For persistent organics (e.g., dimeric byproducts), mixed-solvent systems (ethyl acetate/diethyl ether, 1:5) induce selective crystallization [1] [3].
  • Advanced Techniques: Simulated moving bed (SMB) chromatography enables continuous separation with 20-30% reduced solvent consumption, while antisolvent crystallization in flow crystallizers enhances polymorph control [9].

Properties

Product Name

7-Bromo-5-methoxyquinoxaline

IUPAC Name

7-bromo-5-methoxyquinoxaline

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C9H7BrN2O/c1-13-8-5-6(10)4-7-9(8)12-3-2-11-7/h2-5H,1H3

InChI Key

CMGHKNIWEIEFLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=NC=CN=C12)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.